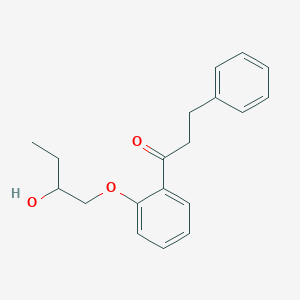
Depropylamino-3-methyl Propafenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Depropylamino-3-methyl Propafenone is a derivative of 2’-Hydroxy-3-phenylpropiophenone. It is a compound with a molecular formula of C19H22O3 and a molecular weight of 298.38. This compound is primarily used as a building block in various chemical syntheses and has significant applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Depropylamino-3-methyl Propafenone typically involves the derivatization of 2’-Hydroxy-3-phenylpropiophenone. The specific synthetic routes and reaction conditions are detailed in various chemical literature sources.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in public literature. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Depropylamino-3-methyl Propafenone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Depropylamino-3-methyl Propafenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: As a derivative of propafenone, it may have applications in the development of antiarrhythmic drugs.
Industry: It can be used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Depropylamino-3-methyl Propafenone is similar to that of propafenone. It works by inhibiting sodium channels, which restricts the entry of sodium into cardiac cells, resulting in reduced excitation . This action stabilizes myocardial membranes and exerts local anesthetic effects.
Comparison with Similar Compounds
Propafenone: A well-known antiarrhythmic drug with similar sodium channel blocking properties.
Flecainide: Another antiarrhythmic agent with a similar mechanism of action.
Encainide: Shares similar pharmacological properties with propafenone.
Uniqueness: Depropylamino-3-methyl Propafenone is unique due to its specific molecular structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds.
Properties
Molecular Formula |
C19H22O3 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-[2-(2-hydroxybutoxy)phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C19H22O3/c1-2-16(20)14-22-19-11-7-6-10-17(19)18(21)13-12-15-8-4-3-5-9-15/h3-11,16,20H,2,12-14H2,1H3 |
InChI Key |
SSXYPSGOCLYRGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















